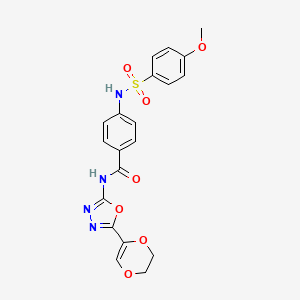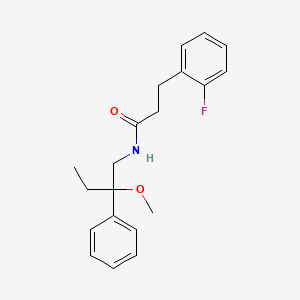
3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide is a chemical entity that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as fluorophenyl groups, propanamide backbones, and methoxyphenyl substituents. These structural elements are often found in molecules with potential biological activity, such as antagonism of the TRPV1 receptor or antimicrobial properties .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an amine with an appropriate acid or acid derivative. For example, the synthesis of 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide was achieved by reacting amphetamine with flurbiprofen . Similarly, the synthesis of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was reported using 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide often includes various substituents that can influence the molecule's conformation and electronic properties. For instance, the presence of a fluorine atom can affect the molecule's bioactivity due to its electronegativity and size . Additionally, the stereochemistry of such compounds can be complex, as seen in the study of N-methoxy-N-methyl-2-[(4'-substituted)phenylsulfinyl]propanamides, which exist as diastereomeric mixtures .
Chemical Reactions Analysis
The chemical reactivity of propanamide derivatives can be influenced by their substituents. For example, the presence of a methoxy group can impact the molecule's electronic distribution and potentially its reactivity in biological systems . The papers provided do not detail specific reactions of the compound , but they do discuss the reactivity of structurally related compounds, which can provide insights into possible reactions and interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of propanamide derivatives are determined by their molecular structure. For instance, the introduction of a fluorine atom can significantly alter the compound's lipophilicity and metabolic stability . The crystal structure of a related compound, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, was determined by X-ray diffraction, which provides valuable information about the solid-state conformation and potential intermolecular interactions .
Scientific Research Applications
Fluorophores in Molecular Imaging
- Toxicity of Organic Fluorophores Used in Molecular Imaging : This literature review discusses the toxicity of fluorophores like Alexa Fluor and Cy dyes, which are crucial in in vivo cancer diagnosis through optical imaging. Despite potential toxicities, the doses used in molecular imaging are generally much lower than toxic levels, suggesting careful consideration in their application can lead to safe usage for patient diagnosis (Alford et al., 2009).
Synthetic Routes and Chemical Analysis
- A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This study outlines a practical synthesis method for 2-Fluoro-4-bromobiphenyl, an intermediate in manufacturing anti-inflammatory drugs. The described method emphasizes the importance of developing efficient, large-scale synthesis routes for compounds with significant pharmacological potential (Qiu et al., 2009).
Antimicrobial Activity
- Antimicrobial Activity of Eugenol and Essential Oils Containing Eugenol : This review focuses on eugenol, a compound known for its antimicrobial properties, and discusses its mechanism of action against various microorganisms. The study's insights into the bioactive properties of natural compounds underscore the potential of harnessing such molecules for therapeutic applications (Marchese et al., 2017).
Neurochemical and Neurotoxicity Studies
- Neurochemistry and Neurotoxicity of 3,4‐Methylenedioxymethamphetamine (MDMA, “Ecstasy”) : This review provides an overview of MDMA's neurochemical effects and its neurotoxic potential, highlighting the complexities of studying psychoactive substances and their impact on the nervous system (Mckenna & Peroutka, 1990).
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This involves speculating on potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.
Please consult with a qualified professional or refer to specific resources for detailed information.
properties
IUPAC Name |
3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO2/c1-3-20(24-2,17-10-5-4-6-11-17)15-22-19(23)14-13-16-9-7-8-12-18(16)21/h4-12H,3,13-15H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIAITJXAIGGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)CCC1=CC=CC=C1F)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

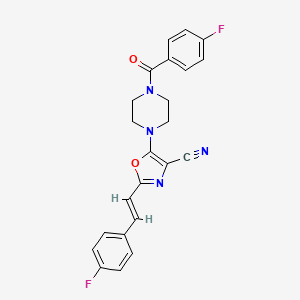
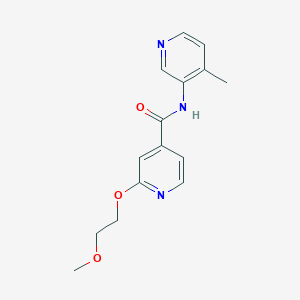
![1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione](/img/structure/B2547231.png)
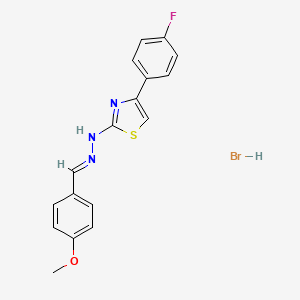
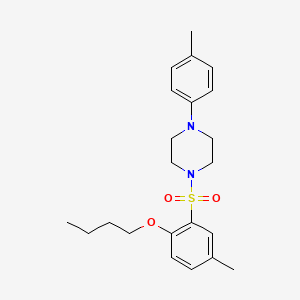
![(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2547238.png)
![Bis(3,5-ditert-butyl-4-methoxyphenyl)-[2-[(1R)-1-dicyclohexylphosphanylethyl]cyclopenten-1-yl]phosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2547240.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2547241.png)
![Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B2547242.png)
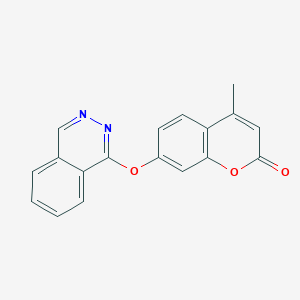
![7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2547245.png)
![8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2547247.png)
![N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2547248.png)
